trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole
Beschreibung
Chemical Structure and Properties
trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS: 98454-50-3) is a tetrazole derivative with the molecular formula C₁₈H₂₅ClN₄O and a molecular weight of 348.87 g/mol . The compound appears as white needles with a melting point of 102–103°C and is soluble in chloroform and dichloromethane . It serves as a key intermediate in synthesizing OPC-13013, a metabolite of the antiplatelet drug Cilostazol, highlighting its pharmaceutical relevance .
Eigenschaften
IUPAC Name |
5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZLTMKDYUJXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527672 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-50-3 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Procedure and Optimization
A suspension of the nitrile precursor (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF is refluxed for 4–12 hours. Post-reaction purification via recrystallization or column chromatography yields the tetrazole. Challenges include synthesizing the specialized nitrile, which may require:
-
Protection of 4-(phenylmethoxy)cyclohexanol using benzyl chloride under basic conditions.
-
Reaction with 5-chlorovaleryl chloride to form the corresponding nitrile.
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | Reflux (150–155°C) |
| Catalyst Loading | 1:1 (nitrile:acid) |
| Reaction Time | 8–10 hours |
This method offers scalability and avoids explosive intermediates like hydrazoic acid. However, the nitrile precursor’s synthesis adds complexity.
Adaptation of N-Cyclohexyl Tetrazole Synthesis
The Chinese patent CN111233777A outlines a two-step method for N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, adaptable to the target compound by substituting cyclohexanol with 4-(phenylmethoxy)cyclohexanol.
Step 1: Amide Formation
5-Chloro-valeronitrile and 4-(phenylmethoxy)cyclohexanol react in a 1:1–1:1.5 molar ratio under concentrated sulfuric acid catalysis (1:3–1:10 nitrile:acid ratio) at 5–55°C for 1–6 hours. The product, 5-chloro-N-[4-(phenylmethoxy)cyclohexyl]valeramide, is isolated via extraction with methyl isobutyl ketone and sodium bicarbonate washes.
Example Conditions :
Step 2: Tetrazole Cyclization
The amide is treated with phosphorus pentachloride (1:1–1:1.5 molar ratio) and trimethylsilyl azide (TMSN3) in toluene at 0–85°C for 3–15 hours. The reaction is quenched in ice water, with the product extracted using toluene and recrystallized from ethyl acetate/petroleum ether.
Critical Modifications :
-
Stereochemical Control : Trans-configuration is ensured by using trans-4-(phenylmethoxy)cyclohexanol.
-
Benzyl Ether Stability : Reaction temperatures <55°C prevent cleavage of the phenylmethoxy group.
Yield : 56–60% (based on patent analog).
Isolation from Cilostazol Synthesis
As an impurity in cilostazol production, this compound forms during tetrazole ring closure. Optimizing side reactions can enhance its yield for isolation.
Process Adjustments
-
Azide Excess : Increasing sodium azide concentration promotes over-cyclization.
-
Temperature Modulation : Prolonged reflux (12+ hours) favors impurity formation.
-
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the compound.
Typical Yield : 2–5% (as impurity), though intentional synthesis may achieve 15–20% with optimized conditions.
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Etilefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a metabolite of Cilostazol, a drug used for treating intermittent claudication and has implications in cardiovascular health .
Research indicates that this compound exhibits significant biological activities, including potential anti-inflammatory and anti-thrombotic effects. These properties make it a candidate for further investigation in the treatment of cardiovascular diseases .
Mechanistic Studies
The compound's structure allows researchers to explore its mechanism of action at the molecular level. Studies have shown that tetrazole derivatives can interact with various biological targets, making them suitable for drug design and development .
Case Study 1: Metabolite Analysis of Cilostazol
A study focused on the metabolic pathways of Cilostazol identified this compound as a significant metabolite. The research demonstrated its role in enhancing the pharmacological effects of Cilostazol, providing insights into its therapeutic potential .
Case Study 2: Anti-inflammatory Properties
In vitro studies have evaluated the anti-inflammatory effects of tetrazole derivatives, including this compound. Results indicated that the compound could inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .
Data Table: Summary of Applications
Wirkmechanismus
Etilefrine hydrochloride exerts its effects by interacting with adrenergic receptors in the sympathetic nervous system. It acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, including alpha-1 and beta-1 receptors. This interaction leads to vasoconstriction, increased cardiac output, and elevated blood pressure levels .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (CAS: 73963-42-5)
- Molecular Formula : C₁₁H₁₉ClN₄
- Molecular Weight : 242.8 g/mol
- Physical Properties : This compound lacks the phenylmethoxycyclohexyl group, replaced by a simpler cyclohexyl substituent. It is a flammable solid (GHS Category 2) with skin/eye irritation hazards .
- Applications : Used as a pharmaceutical intermediate, similar to the target compound but with reduced steric bulk due to the absence of the phenylmethoxy group .
5-(4-Chlorophenyl)-1H-tetrazole
- Structural Features : Substituted with a chlorophenyl group directly attached to the tetrazole ring.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, contrasting with the target compound’s chlorobutyl chain, which may influence solubility and metabolic stability .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and phenylmethoxycyclohexyl group contribute to lower solubility in polar solvents compared to simpler analogs like 5-(4-chlorophenyl)-1H-tetrazole .
- The cyclohexyl analog’s flammability underscores the importance of the phenylmethoxy group in modifying safety profiles .
Biologische Aktivität
trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole, with the CAS number 98454-50-3, is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound is structurally characterized by a tetrazole ring and a cyclohexyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C18H25ClN4O
- Molecular Weight : 348.87 g/mol
- IUPAC Name : 5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole
- SMILES Notation : ClCCCCc1nnnn1C2CCC(CC2)OCc3ccccc3
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from cyclohexanol and 5-chloro-valeronitrile. The synthesis method has been detailed in patents and research articles, indicating various reaction conditions such as temperature and molar ratios of reactants to optimize yield and purity .
Anticancer Activity
Recent studies have evaluated the anticancer potential of tetrazole-containing compounds, including this compound. In vitro assays have demonstrated that several derivatives exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5o | MCF-7, HeLa, A549 | 10.5 | DNA binding affinity |
| This compound | Various | Not specified | Potentially through apoptosis induction |
The compound 5o , identified in a study, showed good binding affinity to calf thymus DNA, suggesting that the mechanism of action may involve interaction with nucleic acids, leading to apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations indicate that tetrazoles can act as selective inhibitors in various biological pathways. The specific activity of this compound is still under investigation; however, it is hypothesized to interact with certain receptors or enzymes involved in cancer progression.
Case Studies
In a notable study published by Nishi et al., a series of tetrazole compounds were synthesized and tested for their anticancer properties. The research highlighted that compounds similar to this compound exhibited promising results against multiple cancer types, indicating a potential for further development into therapeutic agents .
Q & A
Q. What is the compound’s stability under extreme pH or oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
